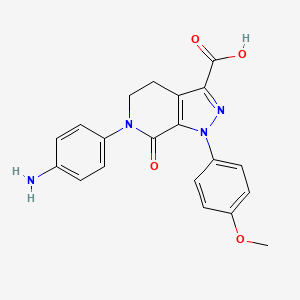
阿哌沙班杂质 14
描述
Apixaban Impurity 14 is a degradation product of Apixaban, a potent anticoagulant used to prevent blood clots and strokes in patients with nonvalvular atrial fibrillation. Apixaban Impurity 14 is formed during the stress testing of Apixaban under acidic and basic conditions. This impurity is significant as it helps in understanding the stability and toxicity profile of Apixaban .
科学研究应用
Apixaban Impurity 14 has several scientific research applications:
Chemistry: Used in the study of degradation pathways and stability profiles of pharmaceutical compounds.
Biology: Helps in understanding the metabolic pathways and potential toxicity of Apixaban.
Medicine: Assists in the development of analytical methods for the quantification of impurities in drug formulations.
Industry: Used in quality control and regulatory compliance to ensure the safety and efficacy of Apixaban
作用机制
Target of Action
Apixaban Impurity 14, like Apixaban, is likely to target Factor Xa . Factor Xa is a crucial enzyme in the blood coagulation pathway, playing a pivotal role in the conversion of prothrombin to thrombin, which then leads to fibrin clot formation .
Mode of Action
Apixaban Impurity 14, as a derivative of Apixaban, is expected to act as a direct and highly selective inhibitor of Factor Xa . It inhibits both free and bound forms of Factor Xa, as well as prothrombinase, independent of antithrombin III . This inhibition prevents the formation of a thrombus .
Biochemical Pathways
The primary biochemical pathway affected by Apixaban Impurity 14 is the blood coagulation pathway . By inhibiting Factor Xa, it disrupts the conversion of prothrombin to thrombin, a key step in blood clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
Apixaban has an absolute oral bioavailability of 50%, and its exposure increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion .
Result of Action
The molecular and cellular effects of Apixaban Impurity 14 are likely similar to those of Apixaban, given their structural similarity. The inhibition of Factor Xa prevents the formation of thrombus, thereby reducing the risk of thromboembolic events such as stroke and systemic embolism .
Action Environment
The action, efficacy, and stability of Apixaban Impurity 14 are likely to be influenced by various environmental factors. For instance, pH conditions can impact the stability of Apixaban, leading to the formation of degradation impurities . , which might also be true for Apixaban Impurity 14.
生化分析
Temporal Effects in Laboratory Settings
Studies suggest that Apixaban has a high degree of degradability under acidic and basic conditions , which may also apply to Apixaban Impurity 14.
Dosage Effects in Animal Models
The effects of varying dosages of Apixaban Impurity 14 in animal models have not been reported. Studies on Apixaban have shown dose-dependent antithrombotic efficacy , which could potentially be extrapolated to Apixaban Impurity 14.
Metabolic Pathways
Apixaban is metabolized by multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . Similar pathways may be involved in the metabolism of Apixaban Impurity 14.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Apixaban Impurity 14 involves the degradation of Apixaban under specific conditions. The degradation can be induced by exposing Apixaban to acidic or basic environments. For instance, refluxing Apixaban in 1N hydrochloric acid or 0.5N sodium hydroxide at elevated temperatures can lead to the formation of Apixaban Impurity 14 .
Industrial Production Methods: In an industrial setting, the production of Apixaban Impurity 14 is typically carried out using high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the degradation mixture. The process involves the use of preparative HPLC, followed by structural elucidation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
化学反应分析
Types of Reactions: Apixaban Impurity 14 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, room temperature.
Reduction: Sodium borohydride, reflux conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Apixaban Impurity 14 .
相似化合物的比较
- O-Desmethyl Apixaban
- Hydroxy Apixaban
- Apixaban Carboxylic Acid Impurity
Comparison: Apixaban Impurity 14 is unique due to its formation under specific stress conditions and its role in the stability profile of Apixaban. Unlike other impurities, it is a pH-independent hydrolysis degradation product, making it distinct in its formation and characteristics .
By understanding Apixaban Impurity 14, researchers can better assess the stability, safety, and efficacy of Apixaban, ensuring its reliable use in medical treatments.
属性
IUPAC Name |
6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-28-15-8-6-14(7-9-15)24-18-16(17(22-24)20(26)27)10-11-23(19(18)25)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLQVNOMQACSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


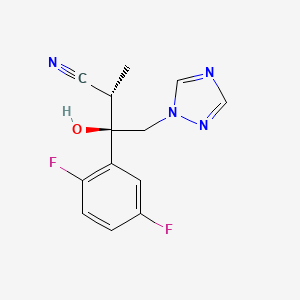
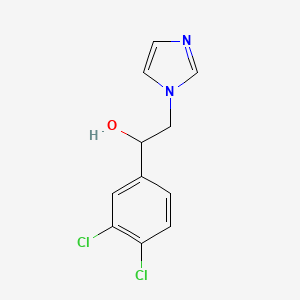

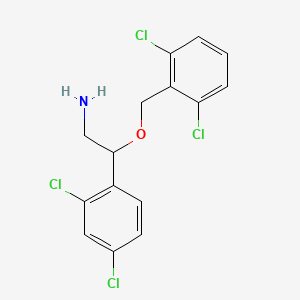
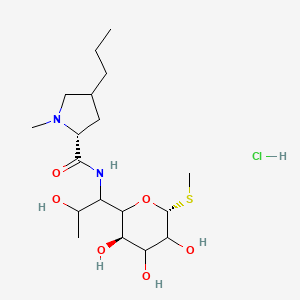
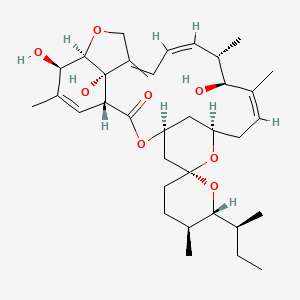
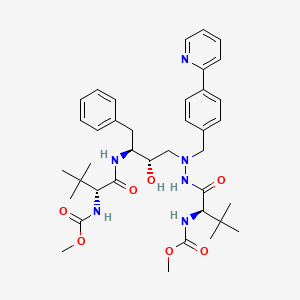
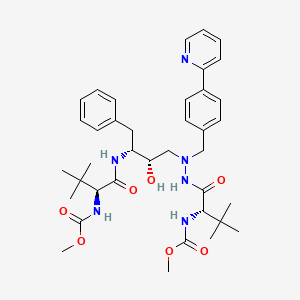
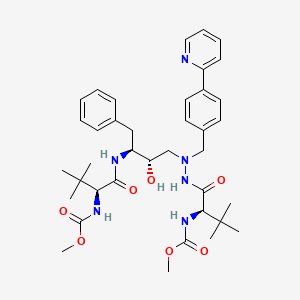
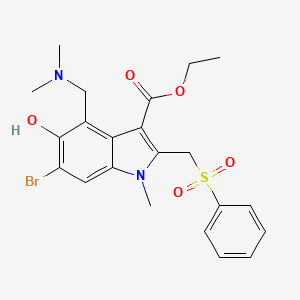
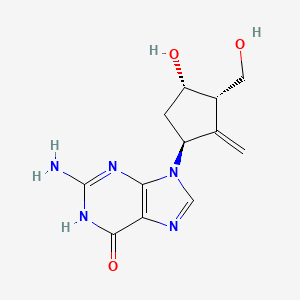
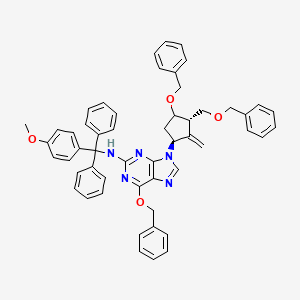
![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)
